Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.

The exact mass of the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

I’ve conducted a thorough search and found information on the individual components of the complex compound you’re interested in. However, there is limited information available on the specific compound “Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate” and its unique applications. Below are some potential applications based on the properties and uses of its individual components:

Organic Synthesis

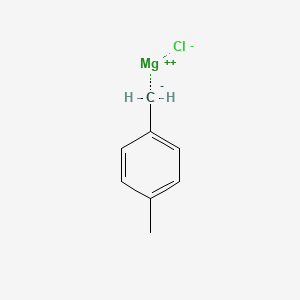

Acetonitrile is widely used in organic synthesis due to its ability to tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .

Catalysis

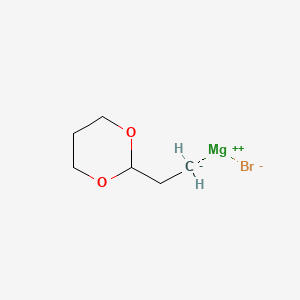

Ruthenium complexes with cyclopentadienyl rings have shown potential in catalytic asymmetric reactions , and have been used in branched-selective asymmetric allylic alkylation (AAA) to produce ethers, esters, and alcohols with high regio- and enantioselectivity .

Anticancer Research

Ruthenium(II)–Cyclopentadienyl-derived complexes are being explored for their anticancer properties, particularly in inhibiting proliferation and inducing apoptosis in cancer cells .

Tumor Diagnosis and Therapy

Ruthenium complexes have applications in tumor diagnosis and therapy, focusing on their actions on DNA, mitochondria, endoplasmic reticulum of cells, and signaling pathways that induce tumor cell apoptosis and autophagy .

Battery Technology

Hexafluorophosphate is used as an electrolyte in lithium-ion batteries and has been studied for its thermodynamic and mass-transport properties in various solvents .

Polymerization Reactions

Potassium hexafluorophosphate is used in cationic polymerization reactions as photo initiators to prepare various organic hexafluorophosphate compounds .

作用機序

Target of Action

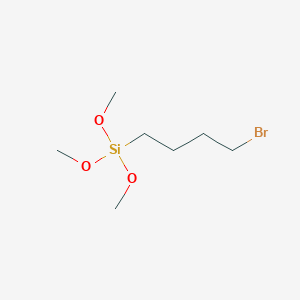

The primary target of Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is internal and terminal alkynes . The compound acts as a catalyst for the hydrosilylation of these alkynes .

Mode of Action

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate interacts with its targets (alkynes) through a process known as hydrosilylation . This interaction results in the transformation of the alkynes .

Biochemical Pathways

The compound affects the hydrosilylation pathway, leading to the transformation of alkynes . The downstream effects include the cycloisomerization of diynes and the synthesis of furans from bis(alkynes) and DMSO .

Result of Action

The molecular and cellular effects of Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate’s action include the transformation of alkynes through hydrosilylation . This leads to the production of new compounds, such as furans .

特性

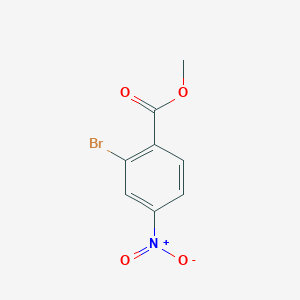

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with acetonitrile in the presence of ruthenium(1+) catalyst and hexafluorophosphate as a counterion. The reaction is expected to take place under mild conditions and yield the desired product in good yield.", "Starting Materials": [ "1,2,3,4,5-pentamethylcyclopenta-1,3-diene", "Acetonitrile", "Ruthenium(1+)", "Hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (X g) in acetonitrile (Y mL) in a round-bottom flask equipped with a magnetic stir bar.", "Step 2: Add ruthenium(1+) catalyst (Z mg) and hexafluorophosphate (W mg) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for T hours.", "Step 4: Monitor the progress of the reaction by TLC or other suitable analytical techniques.", "Step 5: Once the reaction is complete, filter the reaction mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or other suitable purification techniques.", "Step 8: Characterize the purified product by NMR, IR, and other suitable spectroscopic techniques." ] } | |

CAS番号 |

99604-67-8 |

製品名 |

Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |

分子式 |

C16H25F6N3PRu |

分子量 |

505.4 g/mol |

IUPAC名 |

acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |

InChI |

InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1 |

InChIキー |

IYEMDYLFXFMECZ-UHFFFAOYSA-N |

SMILES |

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |

正規SMILES |

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。